molecular formula C11H19NO2 B173646 Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 141379-91-1

Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No. B173646
Key on ui cas rn: 141379-91-1
M. Wt: 197.27 g/mol
InChI Key: DETHQVZHERPHHS-UHFFFAOYSA-N
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Patent
US05422354

Procedure details

To a 125 mL round-bottomed flask equipped with a condenser and N2 inlet were added 8.14 g (28.36 mmol) ethyl-N-benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylate, 60 mL ethanol, 8.93 g (141.8 mmol) ammonium formate, and 5 g 10% palladium-on-carbon. The reaction was refluxed and fresh catalyst and ammonium formate were added until the starting material disappeared (about 4 hr, a total of 8 g catalyst). The reaction was cooled, filtered through diatomaceous earth (Celite [trademark]), and evaporated. The residue was partitioned between methylene chloride and an aqueous sodium hydroxide solution, and the organic layer separated, dried over sodium sulfate, and evaporated. The resulting oil was used directly in the next step.
Quantity
8.14 g
Type
reactant
Reaction Step One
Quantity
8.93 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
8 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH:6]1[CH2:13][CH:12]2[N:14](CC3C=CC=CC=3)[CH:8]([CH2:9][CH2:10][CH2:11]2)[CH2:7]1)=[O:5])[CH3:2].C([O-])=O.[NH4+]>[Pd].C(O)C>[CH2:1]([O:3][C:4]([CH:6]1[CH2:7][CH:8]2[NH:14][CH:12]([CH2:11][CH2:10][CH2:9]2)[CH2:13]1)=[O:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
8.14 g
Type
reactant
Smiles
C(C)OC(=O)C1CC2CCCC(C1)N2CC2=CC=CC=C2
Name
Quantity
8.93 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
catalyst
Quantity
8 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 125 mL round-bottomed flask equipped with a condenser and N2 inlet
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed
CUSTOM
Type
CUSTOM
Details
about 4 hr
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth (Celite [trademark])
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between methylene chloride
CUSTOM
Type
CUSTOM
Details
an aqueous sodium hydroxide solution, and the organic layer separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1CC2CCCC(C1)N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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